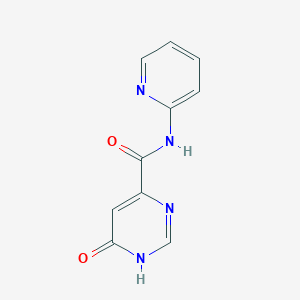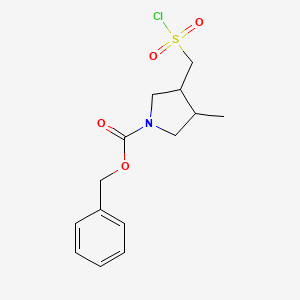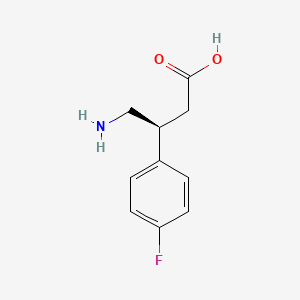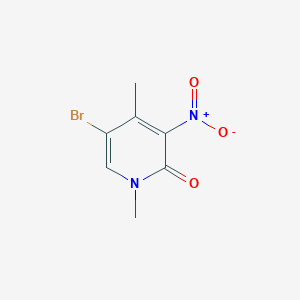![molecular formula C16H13FN2O3S2 B2440470 N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 941877-66-3](/img/structure/B2440470.png)
N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds containing a benzo[d]thiazol-5-yl group are part of a class of organic compounds known as thiazoles . Thiazoles are five-membered aromatic ring compounds with a general formula of C3H3NS . They are used in a variety of pharmaceutical applications due to their wide range of biological activities, such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Synthesis Analysis
The synthesis of benzo[d]thiazol-5-yl compounds often involves the reaction of 2-aminothiophenol with α-haloketones . The labile N-H bond in N-monoalkylated BT-sulfonamides allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .
Molecular Structure Analysis
The molecular structure of thiazoles includes a five-membered ring containing two hetero atoms . The molecular electrostatic potential (MEP) indicates that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .
Chemical Reactions Analysis
Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .
Physical And Chemical Properties Analysis
Thiazoles are light-yellow liquids with an odor similar to pyridine . They show similar chemical and physical properties to pyridine and pyrimidine .
Wissenschaftliche Forschungsanwendungen
Synthetic and Characterization Studies
- Synthesis and Structural Analysis : One study focused on preparing derivatives like N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide through reactions involving benzo[d]thiazol-2-amine and flurbiprofen. The derivatives were thoroughly analyzed and characterized using various spectral methods, highlighting the compound's potential for further biological exploration (Manolov, Ivanov, & Bojilov, 2021).
Biological Activities and Applications
Anticonvulsant Properties : A study synthesized heterocyclic compounds containing a sulfonamide thiazole moiety. Among the synthesized compounds, several demonstrated significant anticonvulsant effects, indicating the therapeutic potential of such derivatives in treating convulsions (Farag et al., 2012).
Anti-inflammatory and Anticancer Activities : Another investigation involved the synthesis of celecoxib derivatives, evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This study indicates the diverse therapeutic potential of these derivatives, with specific compounds showing promising results against inflammation, pain, and certain cancers (Küçükgüzel et al., 2013).
Fluoroalkylative Aryl Migration : Research on the fluoroalkylative aryl migration of conjugated N-arylsulfonylated amides demonstrated synthetic applications of fluorinated sulfinate salts, showcasing the compound's relevance in organic synthesis processes (He, Tan, Ni, & Hu, 2015).
Photosensitizing Properties for Cancer Therapy : A novel zinc phthalocyanine derivative, exhibiting high singlet oxygen quantum yield and significant photosensitizing properties, was synthesized. This compound has potential applications in photodynamic therapy for cancer treatment due to its efficient energy transfer and photodynamic effect (Pişkin, Canpolat, & Öztürk, 2020).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-(4-fluorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S2/c17-11-1-4-13(5-2-11)24(21,22)8-7-16(20)19-12-3-6-15-14(9-12)18-10-23-15/h1-6,9-10H,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARORWQDRQOPRSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)SC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2440388.png)
![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2440392.png)


![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2440398.png)
![3-(4-Methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2440400.png)



![6-Tert-butyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2440405.png)
![5-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2440406.png)
![3-[(4-chlorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

